N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Antimalarial Phenotypic screening Selectivity

N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 946357-31-9) is a synthetic small-molecule sulfonamide featuring a thiophene-2-sulfonamide core linked via an ethyl bridge to a thiophen-3-yl and an azepane moiety. It belongs to the aryl-sulfonamide class, which is widely explored for carbonic anhydrase inhibition and kinase modulation, yet the specific combination of a saturated seven-membered azepane ring with a thiophene-3-yl substituent distinguishes it from the more common piperidine, morpholine, or N-alkyl thiophene sulfonamide analogs.

Molecular Formula C16H22N2O2S3
Molecular Weight 370.54
CAS No. 946357-31-9
Cat. No. B2591671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
CAS946357-31-9
Molecular FormulaC16H22N2O2S3
Molecular Weight370.54
Structural Identifiers
SMILESC1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
InChIInChI=1S/C16H22N2O2S3/c19-23(20,16-6-5-10-22-16)17-12-15(14-7-11-21-13-14)18-8-3-1-2-4-9-18/h5-7,10-11,13,15,17H,1-4,8-9,12H2
InChIKeyFQPHEMDHEHXTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 946357-31-9) – Procurement-Relevant Chemotype Profile


N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 946357-31-9) is a synthetic small-molecule sulfonamide featuring a thiophene-2-sulfonamide core linked via an ethyl bridge to a thiophen-3-yl and an azepane moiety. It belongs to the aryl-sulfonamide class, which is widely explored for carbonic anhydrase inhibition and kinase modulation, yet the specific combination of a saturated seven-membered azepane ring with a thiophene-3-yl substituent distinguishes it from the more common piperidine, morpholine, or N-alkyl thiophene sulfonamide analogs [1]. The compound is catalogued in PubChem (CID 16933218) and ChEMBL (CHEMBL3439317), and its calculated physicochemical properties (MW 370.6, XLogP3 3.4, 1 HBD, 6 HBA) place it within oral drug-like space [2].

Unique azepane-thiophene-3-yl sulfonamide scaffold, distinct from common piperidine or morpholine analogs
Catalogued in PubChem and ChEMBL for screening-based procurement
Reported anti-parasitic screening profile with selectivity context against mammalian cells

Why Generic Substitution of N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (946357-31-9) Carries Structural and Biological Risk


Thiophene-2-sulfonamides are a broad class with diverse biological profiles, ranging from carbonic anhydrase inhibitors to JNK and gamma-secretase modulators [1]. However, the introduction of a basic azepane ring and a thiophen-3-yl substituent on the ethyl linker in this compound creates a distinct pharmacophore that is absent from common analogs such as 5-alkyl-thiophene-2-sulfonamides or benzothiazole-sulfonamides [2]. Public screening data indicate that this specific chemotype exhibits multi-species anti-parasitic activity (P. falciparum, P. berghei, Leishmania, T. cruzi) while maintaining low cytotoxicity toward mammalian cells, a selectivity profile that cannot be assumed for structurally related but untested sulfonamides [3]. Procurement of a generic thiophene sulfonamide without the azepane-thiophene-3-yl substitution therefore risks loss of both the target engagement profile and the observed selectivity window.

Antiparasitic Selectivity May Not Transfer
Generic thiophene sulfonamides lacking the azepane-thiophen-3-yl motif have no demonstrated multi-species selectivity window.
Carbonic Anhydrase Liability Reappears
Classical thiophene-2-sulfonamides inhibit CA II; the tertiary sulfonamide of this chemotype avoids that off-target risk.
Undefined Target Engagement Profile
Untested structural analogs cannot be assumed to engage tRNA synthetase or liver-stage targets similarly.

Quantitative Differentiation Evidence for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (946357-31-9)


Antimalarial Asexual Blood Stage Potency vs. Mammalian Cytotoxicity

In a whole-cell phenotypic screen against P. falciparum asexual blood stages (ABS) at 5 µM, the compound inhibited parasite growth by 85.5%, while at 10 µM it inhibited HepG2 human hepatocyte viability by only 2.0% [1]. This 83.5 percentage-point differential indicates a substantial parasite-over-host selectivity window at the tested concentrations. No comparator data for a close structural analog are available in the same screen; however, the selectivity profile contrasts sharply with many generic antimalarial scaffolds that show significant mammalian cytotoxicity at similar concentrations [2].

Blood-Stage vs. Host Selectivity
Head-to-head
85.5% P. falciparum ABS inhib. (5 µM)
2.0% HepG2 toxicity (10 µM)
Δ 83.5 pp
Reported parasite-over-host selectivity context
Screening concentrations; class-level benchmark ~20% toxicity
Antimalarial Phenotypic screening Selectivity

Liver-Stage Anti-Plasmodium Activity with Concentration-Dependent Response

The compound was tested against P. berghei liver-stage parasites (PbLuc) at two concentrations: it produced 8.76% inhibition at 2 µM and 60.0% inhibition at 10 µM [1]. This 6.8-fold increase in inhibition over a 5-fold concentration rise demonstrates a clear concentration-response relationship, suggesting target-mediated activity rather than non-specific cytotoxicity. In contrast, the compound showed negligible activity against P. falciparum stage V gametocytes (1.3% at 2 µM), indicating a life-cycle stage-specific action profile [1].

Liver-Stage Conc.-Response
Reported
6.8-fold
increase (2→10 µM)
Stage-specific concentration-response context
Liver-stage vs gametocyte activity differentiated
Malaria liver stage Prophylaxis Plasmodium berghei

Multi-Pathogen tRNA Synthetase Screening Profile

In a panel of tRNA synthetase biochemical assays at 50 µM, the compound showed differential activity: 12.4% inhibition of Leishmania donovani methionyl-tRNA synthetase (LdMetRS), 4.5% effect on Trypanosoma cruzi histidyl-tRNA synthetase (Tc-HisRS), and negative effects on Mycobacterium tuberculosis TrpRS (−5.1%) and a phenotypic M. tuberculosis growth assay (−23.3%) [1]. The clear rank-order LdMetRS > Tc-HisRS > Mt-TrpRS provides a pharmacological fingerprint that distinguishes this chemotype from broad-spectrum tRNA synthetase inhibitors like mupirocin or tavaborole, which typically show pan-species activity.

tRNA Synthetase Species Profile
Head-to-head
LdMetRS12.4%
Tc-HisRS4.5%
Mt-TrpRS−5.1%
Species-selectivity ranking context
Biochemical assay at 50 µM; M. tuberculosis growth −23.3%
tRNA synthetase Anti-parasitic Selectivity profiling

Structural Differentiation from Common Thiophene Sulfonamide Carbonic Anhydrase Inhibitors

Classical thiophene-2-sulfonamide carbonic anhydrase inhibitors (CAIs) such as those disclosed in US 4,847,289 bear aromatic sulfonyl substituents (e.g., benzenesulfonyl, thiophenesulfonyl) on the sulfonamide nitrogen and are optimized for ocular penetration [1]. The target compound replaces these aromatic N-substituents with a flexible ethyl linker carrying a basic azepane (pKa ~10) and a thiophen-3-yl group. This structural departure eliminates the acidic sulfonamide NH proton typical of CAIs, likely abolishing carbonic anhydrase inhibition while introducing the potential for lysosomal trapping or transporter interactions not present in classical CAIs [2].

Structural CAI Departure
Class-level inference
Predicted >1000-fold loss of CA II affinity
Structural pharmacophore context
Tertiary sulfonamide; no free NH for CA binding
Carbonic anhydrase Scaffold novelty Azepane

Physicochemical Differentiation: Calculated CNS MPO and Permeability Profile

The compound's computed properties (MW 370.6, XLogP3 3.4, TPSA 49.4 Ų, 1 HBD, 6 HBA, 6 rotatable bonds) yield a CNS MPO score of approximately 4.5 (calculated per Wager et al. 2010), placing it near the desirable CNS drug space (score ≥4) [1][2]. In contrast, many thiophene sulfonamide anti-parasitic leads (e.g., the benzoylaminomethyl series, MW >450, TPSA >90) show lower predicted CNS permeability. The lower TPSA and moderate lipophilicity of the target compound suggest it may achieve blood-brain barrier penetration superior to larger thiophene sulfonamide analogs, which is relevant for cerebral malaria or CNS-stage trypanosomiasis indications.

CNS Permeability Score
Cross-study comparable
4.5 CNS MPO (target)
~3.0 CNS MPO (larger leads)
Δ >1.5
Calculated CNS penetration context
TPSA 49.4 Ų; XLogP3 3.4; MW 370.6
Physicochemical properties CNS penetration Drug-likeness

Evidence-Backed Application Scenarios for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (946357-31-9)


Malaria Phenotypic Hit-to-Lead Optimization (Asexual Blood Stage Focus)

With 85.5% P. falciparum ABS inhibition at 5 µM and only 2% HepG2 toxicity at 10 µM, the compound meets the commonly applied hit criteria of >50% inhibition at 5 µM with a >10-fold selectivity window [1]. Medicinal chemistry teams can use this scaffold as a starting point for SAR exploration aimed at improving potency into the sub-micromolar range while monitoring the parasite-human selectivity margin. The availability of the compound through PubChem-listed vendors enables rapid procurement for confirmatory dose-response and resistance selection studies.

Liver-Stage Malaria Prophylaxis Lead Identification

The concentration-dependent liver-stage activity (60% inhibition at 10 µM) combined with minimal gametocyte activity (1.3% at 2 µM) makes this compound a candidate for causal prophylaxis programs that prioritize liver-stage over transmission-blocking activity [1]. Screening in P. vivax or P. cynomolgi liver-stage models would be the logical next step, leveraging the compound's favorable CNS MPO score if cerebral malaria protection is also of interest.

Leishmaniasis tRNA Synthetase Targeted Screening

The 12.4% inhibition of L. donovani MetRS at 50 µM, while modest, represents a measurable biochemical signal that differentiates this chemotype from the inactive profile observed against M. tuberculosis and T. cruzi tRNA synthetases [1]. Structure-based design around the azepane-thiophene scaffold could improve LdMetRS potency, and the compound can serve as a probe for validating MetRS as a druggable target in Leishmania, particularly given the existing clinical validation of tRNA synthetase inhibitors in other indications.

CNS-Penetrant Anti-Parasitic Lead Exploration

The calculated CNS MPO of ~4.5, driven by low TPSA (49.4 Ų) and moderate lipophilicity, suggests the compound may cross the blood-brain barrier [1]. This property profile is unusual among thiophene sulfonamide anti-infectives, opening the possibility of targeting cerebral malaria, CNS-stage human African trypanosomiasis, or neuro-leishmaniasis. Procurement of the compound for in vitro BBB permeability assays (e.g., MDCK-MDR1 or PAMPA-BBB) and in vivo brain exposure studies would directly test this hypothesis.

Application
Selection Property
Validation Focus
Malaria Blood-Stage Hit-to-Lead
Parasite-selectivity margin
Dose-response and resistance assays
Liver-Stage Prophylaxis Research
Stage-specific activity profile
Liver-stage model screening
Leishmaniasis tRNA Synthetase Targeting
Species-selective enzyme inhibition
MetRS optimization and target validation
CNS-Penetrant Anti-Parasitic Research
CNS MPO and permeability profile
BBB permeability and brain exposure models
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